Tak-243

Description

UAE Inhibitor this compound is a small molecule inhibitor of ubiquitin-activating enzyme (UAE), with potential antineoplastic activity. UAE inhibitor this compound binds to and inhibits UAE, which prevents both protein ubiquitination and subsequent protein degradation by the proteasome. This results in an excess of proteins in the cells and may lead to endoplasmic reticulum (ER) stress-mediated apoptosis. This inhibits tumor cell proliferation and survival. UAE, also called ubiquitin E1 enzyme (UBA1; E1), is more active in cancer cells than in normal, healthy cells.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

an inhibitor of ubiquitin-activating enzyme E1

Properties

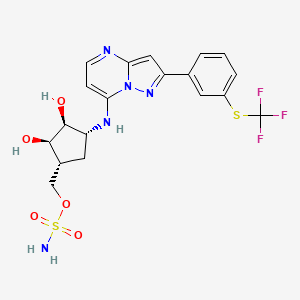

IUPAC Name |

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDAGXLMHXUAGV-DGWLBADLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450833-55-2 | |

| Record name | TAK-243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450833552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-243 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK-243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GGV0YCDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-243 mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of TAK-243 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as MLN7243) is a first-in-class, potent, and specific small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2] As the primary E1 enzyme, UBA1 initiates the entire ubiquitin-proteasome system (UPS), a critical pathway for maintaining protein homeostasis in eukaryotic cells.[1] By forming a stable adduct with ubiquitin, this compound effectively blocks the initial step of the ubiquitination cascade.[3][4] This disruption leads to a cascade of downstream events within cancer cells, including the depletion of ubiquitin conjugates, induction of severe proteotoxic stress, activation of the Unfolded Protein Response (UPR), impairment of DNA damage repair, and cell cycle arrest, ultimately culminating in apoptosis.[1][5] Preclinical studies across a wide range of hematologic and solid tumors have demonstrated its potent anti-neoplastic activity, both as a monotherapy and in combination with other agents, supporting its ongoing clinical development.[6][7][8]

Core Mechanism of Action: Inhibition of UBA1

The ubiquitination process is a sequential enzymatic cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes. UBA1 is the apical enzyme, activating ubiquitin in an ATP-dependent manner to form a high-energy thioester bond, preparing it for transfer to an E2 enzyme.[9]

This compound functions as a mechanism-based inhibitor. It mimics ATP and binds to the adenylation site of UBA1. In the presence of ubiquitin, this compound forms a stable, covalent this compound-ubiquitin adduct that is unable to be transferred to E2 enzymes.[3][6] This action effectively sequesters the ubiquitin pool and halts the entire ubiquitination cascade.[10] This substrate-assisted inhibition is highly specific and potent, with an IC50 of 1 nM in biochemical assays.[2]

Caption: Core mechanism of this compound, which forms a stable adduct with ubiquitin at the UBA1 enzyme, halting the ubiquitination cascade.

Downstream Cellular Consequences of UBA1 Inhibition

The blockade of UBA1 by this compound triggers several interconnected and deleterious effects in cancer cells.

Depletion of Ubiquitinated Proteins and Proteotoxic Stress

The most immediate consequence of this compound treatment is a rapid, dose- and time-dependent decrease in the levels of both mono- and poly-ubiquitinated proteins.[2][10] This prevents the proteasome-mediated degradation of misfolded or short-lived regulatory proteins. The accumulation of these proteins leads to severe endoplasmic reticulum (ER) stress, a condition known as proteotoxic stress.[6][11]

Activation of the Unfolded Protein Response (UPR)

To cope with proteotoxic stress, cancer cells activate the Unfolded Protein Response (UPR). This compound has been shown to activate all three canonical arms of the UPR pathway:[5][12]

-

PERK Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein translation while promoting the translation of specific stress-response proteins like ATF4.

-

IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing the active XBP1s transcription factor that upregulates genes involved in protein folding and degradation.

-

ATF6 Pathway: Involves the cleavage and activation of the ATF6 transcription factor.

While initially a pro-survival response, sustained and overwhelming UPR activation, as induced by this compound, ultimately triggers apoptosis.[5][10]

Caption: UBA1 inhibition by this compound leads to proteotoxic stress, activating all three arms of the UPR, which results in apoptosis.

Impairment of DNA Damage Response and Cell Cycle Progression

Ubiquitination is essential for the DNA Damage Response (DDR) and the orderly progression of the cell cycle.[1][7]

-

DDR Impairment: this compound treatment blocks the mono-ubiquitination of key DDR proteins like FANCD2 and PCNA, which are critical for pathways such as Fanconi Anemia (FA) and Translesion Synthesis (TLS).[13] This leads to an accumulation of DNA double-strand breaks (DSBs), evidenced by increased γH2AX foci.[6][14] This provides a strong rationale for combining this compound with DNA-damaging agents.[7][13]

-

Cell Cycle Arrest: The degradation of crucial cell cycle regulators, including cyclins and checkpoint proteins like p53 and c-MYC, is ubiquitin-dependent.[5][9] Inhibition by this compound causes the accumulation of these proteins, leading to cell cycle arrest, primarily in the G1 and G2/M phases.[9][10]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 / EC50 Range (nM) | Citation(s) |

| Acute Myeloid Leukemia (AML) | OCI-AML2, TEX, U937, NB4 | 15 - 40 | [14] |

| Primary AML Samples | Patient-derived | < 75 (for 18 of 21 samples) | [14] |

| Small-Cell Lung Cancer (SCLC) | Panel of 26 lines | 10.2 - 367.3 (Median: 15.8) | [7] |

| Glioblastoma (GBM) | Panel of 7 lines | 15.6 - 396.3 | [15] |

| Multiple Myeloma | Panel of lines | Varies (not specified) | [5] |

| Adrenocortical Carcinoma (ACC) | H295R, CUACC-1, etc. | Varies (not specified) | [3][4] |

| Colon Cancer / B-cell Lymphoma | HCT-116, WSU-DLCL2 | Varies (not specified) | [2] |

Table 2: Synergistic and Additive Combinations with this compound

| Combination Agent | Cancer Type | Effect | Citation(s) |

| Venetoclax (BCL2 Inhibitor) | Adrenocortical Carcinoma | Highly Synergistic | [3][8][16] |

| Mitotane, Etoposide, Cisplatin | Adrenocortical Carcinoma | Synergistic or Additive | [3][8][16] |

| Olaparib (PARP Inhibitor) | Small-Cell Lung Cancer | Synergistic | [7][17] |

| Cisplatin/Etoposide | Small-Cell Lung Cancer | Synergistic | [7][17] |

| Doxorubicin, Melphalan | Multiple Myeloma | Strongly Synergistic | [5] |

| Radiation | Breast & Non-Small Cell Lung Cancer | Synergistic | [6] |

| Carboplatin, Docetaxel | Various Solid Tumors | Synergistic or Additive | [13] |

Resistance Mechanisms

While this compound is broadly effective, mechanisms of resistance have been identified:

-

UBA1 Mutations: Acquired resistance in AML models has been linked to missense mutations (e.g., Y583C, A580S) in the adenylation domain of UBA1, which likely interfere with drug binding.[6][18]

-

Drug Efflux: The ATP-binding cassette (ABC) transporter ABCB1 (also known as MDR1) has been shown to actively efflux this compound from cells, conferring resistance.[19][20] Overexpression of ABCB1 leads to significantly higher IC50 values.[19][20]

Key Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate IC50/EC50 values.

-

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[4]

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-10 µM) for a specified duration (typically 72 hours).[15]

-

Lysis and Reagent Addition: Add CellTiter-Glo® Reagent, which lyses the cells and contains luciferase and its substrate to measure ATP levels, an indicator of cell viability.

-

Measurement: After a brief incubation to stabilize the luminescent signal, measure luminescence using a microplate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50/EC50 value.[7]

-

Western Blotting for Ubiquitination and UPR Markers

-

Objective: To detect changes in the levels of ubiquitinated proteins, free ubiquitin, and key UPR pathway proteins following this compound treatment.

-

Methodology:

-

Treatment and Lysis: Treat cells with this compound (e.g., 500 nM) for various time points (e.g., 2, 4, 8 hours).[3][4] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-multi-ubiquitin, anti-free ubiquitin, anti-p-PERK, anti-ATF4, anti-cleaved Caspase-3, and a loading control (e.g., β-actin or tubulin).[3][10][21]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

-

Caption: A generalized workflow for Western blot analysis to assess changes in protein ubiquitination after this compound treatment.

Flow Cytometry for Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Treatment: Treat cells with this compound for 24-48 hours.

-

Harvest and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye in individual cells.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

-

Conclusion

This compound represents a novel therapeutic strategy that targets a fundamental cellular process often dysregulated in cancer. Its mechanism of action, centered on the inhibition of the apical E1 enzyme UBA1, leads to a multifaceted and potent anti-tumor response driven by proteotoxic stress, UPR activation, and DNA damage repair impairment. The extensive preclinical data, demonstrating both single-agent efficacy and synergistic potential with a range of existing therapies, provides a solid foundation for its continued investigation in clinical trials for patients with advanced malignancies.[3][6][18] Understanding its precise molecular interactions and potential resistance mechanisms will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit.

References

- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ashpublications.org [ashpublications.org]

- 15. researchgate.net [researchgate.net]

- 16. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]

- 21. researchgate.net [researchgate.net]

what is the target of TAK-243 subasumstat

An In-depth Technical Guide to the Molecular Target of TAK-243

Introduction

This compound, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), the primary E1 enzyme in the ubiquitin conjugation cascade.[1] By targeting the foundational step of protein ubiquitination, this compound disrupts a multitude of cellular processes that are critical for cancer cell proliferation and survival, including signal transduction, cell cycle progression, and the DNA damage response.[1][2] Its mechanism of action leads to an accumulation of unfolded proteins, inducing proteotoxic stress and ultimately triggering apoptosis in malignant cells.[3][4] Preclinical studies have demonstrated its broad antitumor activity across various hematological and solid tumor models, and it is currently being evaluated in clinical trials.[3][5][6]

A Note on Nomenclature: The user's query mentions "this compound subasumstat". It is critical to clarify that these are two distinct investigational drugs.

-

This compound (MLN7243) targets the Ubiquitin-Activating Enzyme (UAE/UBA1) .[1][2]

-

Subasumstat (TAK-981) targets the SUMO-Activating Enzyme (SAE) .[7][8][9]

This guide will focus exclusively on This compound and its target, the ubiquitin-activating enzyme.

Primary Target: Ubiquitin-Activating Enzyme (UAE/UBA1)

The primary molecular target of this compound is the Ubiquitin-Activating Enzyme (UAE) , also known as Ubiquitin-like modifier-activating enzyme 1 (UBA1).[10][11] UAE is the principal E1 enzyme responsible for initiating the ubiquitination process in mammals.[1] This process involves the covalent attachment of ubiquitin, a small regulatory protein, to substrate proteins, marking them for degradation by the proteasome or altering their function.[12]

Given the reliance of cancer cells on a robust ubiquitin-proteasome system to manage the high levels of protein turnover and stress, inhibiting the initial and rate-limiting step of this pathway with this compound presents a compelling therapeutic strategy.[2][12]

Mechanism of Action

This compound is a mechanism-based inhibitor that functions through substrate-assisted inhibition.[12] The process unfolds as follows:

-

Adduct Formation: this compound, an adenosine sulphamate analogue, enters the active site of the UAE.[12]

-

Covalent Bonding: It forms a covalent adduct with ubiquitin itself, specifically at ubiquitin's C-terminus.[13]

-

Enzyme Inhibition: This stable this compound-ubiquitin adduct then acts as a potent inhibitor of the UAE, effectively trapping the enzyme and preventing it from transferring the activated ubiquitin to the next enzyme in the cascade, the E2 conjugating enzyme.[3][12]

This blockade of the initial step leads to a rapid and widespread depletion of both mono- and poly-ubiquitinated proteins within the cell.[1] The cellular consequences are profound, including the accumulation of short-lived regulatory proteins, induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, impairment of DNA damage repair pathways, and ultimately, apoptosis.[1][3][4]

Signaling Pathway and Inhibition

The following diagram illustrates the ubiquitination cascade and the point of inhibition by this compound.

Caption: Mechanism of this compound inhibition of the ubiquitin-activating enzyme (UAE/UBA1).

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Potency of this compound Against E1 Activating Enzymes

| Target Enzyme | Enzyme Class | IC50 (nM) | Assay Type |

| UAE (UBA1) | Ubiquitin E1 | 1 ± 0.2 | UBCH10 E2 Thioester Assay |

| Fat10-activating enzyme (UBA6) | Ubiquitin-like E1 | 7 ± 3 | Biochemical Inhibition Assay |

| NEDD8-activating enzyme (NAE) | Ubiquitin-like E1 | 28 ± 11 | Biochemical Inhibition Assay |

| SUMO-activating enzyme (SAE) | Ubiquitin-like E1 | 850 ± 180 | Biochemical Inhibition Assay |

| ISG15-activating enzyme (UBA7) | Ubiquitin-like E1 | 5,300 ± 2,100 | Biochemical Inhibition Assay |

| Autophagy-activating enzyme (ATG7) | Ubiquitin-like E1 | >10,000 | Biochemical Inhibition Assay |

| Data sourced from Selleck Chemicals and the Chemical Probes Portal.[14][15] |

Table 2: Cellular Efficacy of this compound in Cancer Models

| Cancer Type | Model | EC50 Median (nmol/L) | EC50 Range (nmol/L) |

| Small-Cell Lung Cancer | Cell Lines (n=26) | 15.8 | 10.2 - 367.3 |

| Data sourced from a study on Small-Cell Lung Cancer.[10][16] |

Experimental Protocols

Detailed methodologies are crucial for understanding the characterization of this compound.

Protocol 1: UBCH10 E2 Thioester Assay (Biochemical Potency)

This assay measures the ability of UAE to transfer activated ubiquitin to an E2 enzyme, UBCH10.

-

Reagents: Recombinant human UAE (E1), UBE2C (UBCH10, E2), ubiquitin, ATP, and this compound at various concentrations.

-

Reaction Incubation: E1 enzyme is incubated with ATP, ubiquitin, and varying concentrations of this compound in assay buffer.

-

Initiation: The reaction is initiated by the addition of the E2 enzyme.

-

Quenching: After a defined period, the reaction is stopped by adding a non-reducing sample buffer.

-

Detection: The formation of the UBCH10-ubiquitin thioester conjugate is analyzed via SDS-PAGE and Western blotting using an antibody specific for UBCH10.

-

Quantification: The intensity of the band corresponding to the UBCH10-Ub conjugate is quantified. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the conjugate formation compared to a vehicle control.[14]

Protocol 2: Western Blot for Cellular Ubiquitination (Target Engagement)

This method assesses the effect of this compound on global protein ubiquitination within cancer cells.

-

Cell Culture and Treatment: Cancer cell lines (e.g., ACC, Myeloma) are cultured under standard conditions.[3][4] Cells are then treated with various concentrations of this compound (e.g., 0-500 nmol/L) or a vehicle control for specified time points (e.g., 2-4 hours).[3]

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitination status of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2). A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading.

-

Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. A reduction in the high-molecular-weight ubiquitin smear indicates successful inhibition of the UAE by this compound.[3]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating this compound's cellular activity.

Caption: Workflow for assessing the cellular effects of this compound.

Conclusion

This compound is a highly potent and specific inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), the gatekeeper of the ubiquitin-proteasome system. Its unique mechanism of forming a this compound-ubiquitin adduct to inhibit the E1 enzyme leads to a global shutdown of protein ubiquitination, inducing proteotoxic stress and apoptosis in cancer cells.[1][3] The quantitative data underscore its high potency for UAE and selectivity over other E1-like enzymes.[14][15] The detailed experimental protocols provide a framework for its preclinical evaluation. As a first-in-class agent, this compound represents a novel and promising therapeutic strategy for various malignancies, with ongoing clinical trials seeking to translate its robust preclinical activity into patient benefit.[10][11]

References

- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Facebook [cancer.gov]

- 7. Facebook [cancer.gov]

- 8. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 16. targeting-the-ubiquitin-proteasome-system-using-the-uba1-inhibitor-tak-243-is-a-potential-therapeutic-strategy-for-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]

TAK-243 UBA1 inhibitor discovery and development

An In-depth Technical Guide to the Discovery and Development of TAK-243, a First-in-Class UBA1 Inhibitor

Introduction

This compound, also known as MLN7243, is a pioneering, first-in-class small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1][2][3] As the principal E1 enzyme, UBA1 initiates the ubiquitination cascade, a fundamental process controlling cellular protein homeostasis through the ubiquitin-proteasome system (UPS).[4][5] Dysregulation of the UPS is a hallmark of many malignancies, making it a compelling target for cancer therapy.[2][4] this compound represents a novel therapeutic strategy by targeting the apex of this cascade, demonstrating broad antitumor activity in preclinical models of both solid and hematological tumors.[4][6][7] This guide provides a detailed overview of this compound's mechanism of action, preclinical data, and the key experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions as a potent, mechanism-based inhibitor of UBA1.[4] The process of ubiquitin activation by UBA1 begins with the ATP-dependent adenylation of the C-terminal glycine of ubiquitin, forming a ubiquitin-AMP intermediate.[5] this compound exploits this mechanism through a unique mode of action known as substrate-assisted inhibition.[8] It forms a covalent adduct with ubiquitin, which then mimics the natural ubiquitin-adenylate complex.[7][9][8] This this compound-ubiquitin adduct irreversibly binds to the adenylation site of UBA1, blocking the enzyme's activity.[7]

The inhibition of UBA1 sets off a cascade of cellular events:

-

Depletion of Ubiquitin Conjugates : UBA1 inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, leading to a rapid, dose-dependent decrease in both mono- and poly-ubiquitinated proteins throughout the cell.[4][6][8] This includes the depletion of mono-ubiquitylated histone H2B, a key marker of target engagement.[6]

-

Proteotoxic Stress and the Unfolded Protein Response (UPR) : The disruption of protein degradation leads to the accumulation of misfolded and short-lived regulatory proteins (e.g., c-Myc, p53), triggering significant endoplasmic reticulum (ER) stress.[6][10] This activates the Unfolded Protein Response (UPR), evidenced by the upregulation of stress markers such as PERK, CHOP, ATF4, and the splicing of XBP1.[11]

-

Disruption of Cell Signaling and Repair : The lack of available ubiquitin impairs critical cellular processes that rely on ubiquitination, including cell cycle progression and the DNA damage repair (DDR) pathways.[4][9][8]

-

Induction of Apoptosis : The culmination of sustained proteotoxic stress and disruption of vital cellular pathways leads to programmed cell death (apoptosis).[1][10][12]

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of this compound and its downstream cellular consequences.

Caption: Mechanism of action of this compound leading to apoptosis.

Quantitative Preclinical Data

This compound has demonstrated potent activity both in biochemical assays and across a wide range of cancer cell lines and in vivo models.

Table 1: In Vitro Enzymatic Inhibition

This table summarizes the inhibitory concentration (IC50) of this compound against UBA1 and other E1 activating enzymes.

| Enzyme Target | IC50 (nM) | Selectivity vs. UBA1 |

| UBA1 (UAE) | 1 ± 0.2 | - |

| UBA6 (FAT10-activating enzyme) | 7 ± 3 | 7-fold |

| NAE (NEDD8-activating enzyme) | 28 ± 11 | 28-fold |

| SAE (SUMO-activating enzyme) | 850 ± 180 | 850-fold |

| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | 5,300-fold |

| ATG7 (Autophagy-activating) | >10,000 | >10,000-fold |

| Data sourced from Selleck Chemicals.[6] |

Table 2: In Vitro Anti-proliferative Activity

This table shows the cytotoxic efficacy of this compound in various cancer cell lines.

| Cancer Type | Cell Lines | Efficacy Metric | Value Range (nM) |

| Acute Myeloid Leukemia | OCI-AML2, TEX, U937, NB4 | IC50 | 15 - 40 |

| Small-Cell Lung Cancer | 26 SCLC cell lines | EC50 (Median) | 15.8 (10.2 - 367.3) |

| Various Tumors | Multiple cell lines | EC50 | 6 - 1,310 |

| Data compiled from studies on AML and SCLC.[13] |

Table 3: In Vivo Antitumor Efficacy

This table summarizes the results from preclinical xenograft models.

| Cancer Model | Xenograft Type | Dosing Schedule | Outcome |

| Acute Myeloid Leukemia (AML) | OCI-AML2 SCID Mouse | 20 mg/kg, s.c., twice weekly | Significantly delayed tumor growth (T/C = 0.02) |

| Adrenocortical Carcinoma (ACC) | H295R Mouse | 20 mg/kg | Significant tumor growth inhibition |

| Small-Cell Lung Cancer (SCLC) | PDX Model | Not specified | Radiosensitization observed |

| SCLC (Olaparib-resistant) | PDX Model | Combination with Olaparib | 66% tumor growth inhibition vs. control |

| Data compiled from various in vivo studies.[7][11][13][14] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of UBA1 inhibitors. Below are protocols for key assays used in the characterization of this compound.

Biochemical UBA1 Inhibition Assay (AMP-Glo™ Based)

This assay measures the amount of AMP produced as a byproduct of the UBA1-mediated ubiquitin adenylation reaction, providing a direct measure of enzyme activity.[5]

Protocol:

-

Reagent Preparation : Thaw active UBA1 enzyme, ubiquitin, and ATP stocks on ice. Prepare a 1x reaction buffer (e.g., 25mM MOPS pH 7.5, 5mM MgCl2, 0.01% Tween 20).[15]

-

Compound Plating : Prepare serial dilutions of this compound in DMSO, then dilute into the reaction buffer to the desired final concentrations. Add to a 96-well assay plate. Include "Positive Control" (DMSO vehicle) and "Negative Control" (no enzyme) wells.

-

Master Mix Preparation : Prepare a master mix containing reaction buffer, ATP (e.g., 10 µM final concentration), and ubiquitin (e.g., 2 µM final concentration).[15]

-

Reaction Initiation : Add the master mix to all wells. Initiate the reaction by adding the diluted UBA1 enzyme (e.g., 50-100 ng/µl) to all wells except the Negative Control.

-

Incubation : Seal the plate and incubate at 37°C for 45-60 minutes.[5]

-

AMP Detection : Equilibrate the plate to room temperature. Add AMP-Glo™ Reagent I, mix, and incubate for 60 minutes to terminate the enzymatic reaction and deplete remaining ATP.

-

Signal Generation : Add Kinase-Glo® MAX or AMP-Glo™ Reagent II to convert the generated AMP into a luminescent signal. Incubate for 30-60 minutes in the dark.

-

Data Acquisition : Read luminescence on a plate reader. Calculate percent inhibition relative to controls and determine IC50 values using non-linear regression.

Cellular Ubiquitin Conjugate Depletion Assay (Western Blot)

This pharmacodynamic assay confirms target engagement in cells by measuring the reduction of total ubiquitin conjugates following this compound treatment.[1][16]

Protocol:

-

Cell Culture and Treatment : Plate cancer cells (e.g., HCT-116, OCI-AML2) in 6-well dishes and allow them to adhere overnight.[6] Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO vehicle for a specified time course (e.g., 2, 4, 8 hours).[1][6]

-

Cell Lysis : Wash cells with cold PBS. Lyse cells directly in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve ubiquitin conjugates.[6][17]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by SDS-polyacrylamide gel electrophoresis on a 4-12% gradient gel. The high molecular weight smear is characteristic of poly-ubiquitinated proteins.[18][19]

-

Western Blotting : Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2 clones). Also probe a separate blot or strip the same blot for a loading control (e.g., β-actin or GAPDH).

-

Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the high molecular weight ubiquitin smear signal and normalize to the loading control to determine the dose- and time-dependent reduction in ubiquitin conjugates.[1]

Preclinical Development Workflow

The evaluation of a novel agent like this compound follows a structured preclinical workflow to establish efficacy and mechanism before clinical testing.

Caption: A typical preclinical development workflow for this compound.

Conclusion

This compound is a highly potent and selective inhibitor of UBA1, the apical enzyme in the ubiquitin-proteasome system.[2][11] Its mechanism of action, centered on the induction of overwhelming proteotoxic stress, provides a powerful and distinct approach to cancer therapy compared to downstream proteasome inhibitors.[1][7] Robust preclinical data demonstrates its broad anti-proliferative activity and in vivo efficacy at well-tolerated doses.[4] The synergistic potential of this compound with genotoxic agents and other targeted therapies further highlights its promise.[1][13] These findings strongly support the continued clinical development of this compound as a novel treatment strategy for patients with advanced cancers.[7][20]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]

- 4. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Facebook [cancer.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Measuring ubiquitin conjugation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-243 Induced Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-243, a first-in-class small molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1), represents a novel therapeutic strategy in oncology. By targeting the initial step of the ubiquitin-proteasome system (UPS), this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and profound endoplasmic reticulum (ER) stress. This triggers the Unfolded Protein Response (UPR), a signaling network that, when overwhelmed, switches from a pro-survival to a pro-apoptotic cascade. This guide provides an in-depth technical overview of the this compound-induced apoptosis pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling events.

Mechanism of Action: Inducing Proteotoxic Stress and Apoptosis

This compound functions by forming a covalent adduct with ubiquitin in an ATP-dependent manner, which then non-covalently binds to and inhibits the ubiquitin-activating enzyme (UAE/UBA1).[1][2] This action effectively blocks the entire ubiquitin cascade, leading to a global decrease in protein ubiquitination. The subsequent accumulation of misfolded and unfolded proteins within the ER lumen triggers the UPR.

The UPR is primarily mediated by three ER transmembrane sensors: PERK, IRE1α, and ATF6.[3] In response to ER stress, these sensors activate downstream signaling pathways aimed at restoring proteostasis. However, under the sustained stress induced by this compound, the UPR shifts towards an apoptotic outcome.

A key event in this process is the activation of the PERK-eIF2α-ATF4 signaling axis. Phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a transcription factor that upregulates the expression of pro-apoptotic genes, most notably C/EBP Homologous Protein (CHOP).[4][5] CHOP, in turn, promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic BH3-only proteins.

Simultaneously, the IRE1α branch of the UPR is activated, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that also contributes to the UPR.[6] The culmination of these events is the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7), leading to the cleavage of critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[3][7]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines, highlighting its potency and efficacy in inducing apoptosis.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM1.S | Multiple Myeloma | 25 | [3] |

| MOLP-8 | Multiple Myeloma | 25 | [8] |

| U266 | Multiple Myeloma | 250 | [3] |

| RPMI 8226 | Multiple Myeloma | >1000 | [3] |

| OCI-LY3 | Diffuse Large B-Cell Lymphoma | ~30-180 (ED50 for apoptosis) | [6] |

| OCI-LY19 | Diffuse Large B-Cell Lymphoma | ~30-180 (ED50 for apoptosis) | [6] |

| NCI-H1184 | Small-Cell Lung Cancer | 10 | [9] |

| NCI-H196 | Small-Cell Lung Cancer | 367 | [9] |

| Median (26 SCLC lines) | Small-Cell Lung Cancer | 15.8 | [9] |

| NCI-H295R | Adrenocortical Carcinoma | ~86 | [10] |

| CU-ACC1 | Adrenocortical Carcinoma | ~50 | [10] |

| CU-ACC2 | Adrenocortical Carcinoma | ~20 | [10] |

| U251 | Glioblastoma | ~15.64 - 396.3 | [11] |

| LN229 | Glioblastoma | ~15.64 - 396.3 | [11] |

| MiaPaCa-2 | Pancreatic Cancer | ~100 (induces apoptosis) | [12] |

| Panc-1 | Pancreatic Cancer | ~100 (induces apoptosis) | [12] |

| KB-3-1 | Epidermoid Carcinoma | 163 | [13] |

| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [13] |

Table 2: Induction of Apoptosis and Caspase Activity by this compound

| Cell Line | Cancer Type | This compound Concentration (nM) | Time (h) | Apoptosis (% of cells) | Caspase-3/7 Activity (Fold Change) | Reference |

| MM1.S | Multiple Myeloma | 50 | 24 | Increased Annexin V+ | - | [3] |

| OCI-LY3 | Diffuse Large B-Cell Lymphoma | 30 - 180 | 24 | 50% (ED50) | - | [6] |

| U251 | Glioblastoma | 200 | 24 | ~30% | ~3.5 | [7] |

| LN229 | Glioblastoma | 200 | 24 | ~25% | ~2.5 | [7] |

| MiaPaCa-2 | Pancreatic Cancer | 1000 | 17.5 | - | ~25 | [12] |

| Panc-1 | Pancreatic Cancer | 1000 | 17.5 | - | ~30 | [12] |

Table 3: Upregulation of UPR and Apoptotic Markers by this compound

| Cell Line | Cancer Type | This compound Concentration | Time (h) | Marker | Change | Reference |

| MM1.S | Multiple Myeloma | 100 nM | 4-8 | p-eIF2α, ATF4, CHOP | Increased | [3] |

| OCI-LY3 | Diffuse Large B-Cell Lymphoma | 100 nM | 4 | p-eIF2α, GRP78, CHOP | Increased | [6] |

| CU-ACC2 | Adrenocortical Carcinoma | 500 nM | 4 | p-PERK, p-eIF2α, ATF4 | Increased | [10] |

| MiaPaCa-2 | Pancreatic Cancer | 300 nM | 24 | Cleaved PARP | Increased | [12] |

| NCI-H146 | Small-Cell Lung Cancer | 500 nM | 24 | Cleaved PARP | Increased | [9] |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Caption: Overall mechanism of this compound action.

Caption: UPR and apoptotic signaling induced by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.

Cell Viability Assay (MTT or CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blotting for Apoptosis and UPR Markers

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, ATF4, CHOP, p-eIF2α, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising therapeutic agent that exploits the reliance of cancer cells on the ubiquitin-proteasome system for survival. Its mechanism of inducing overwhelming ER stress and subsequently triggering the apoptotic pathway provides a clear rationale for its clinical development. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of UBA1 inhibition in oncology. The provided visualizations of the signaling pathways serve as a clear and concise reference for the complex molecular events initiated by this compound. Continued research into the nuances of this pathway will undoubtedly pave the way for novel combination strategies and the identification of predictive biomarkers to optimize patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | UBA1 inhibition contributes radiosensitization of glioblastoma cells via blocking DNA damage repair [frontiersin.org]

- 5. Adaptive Suppression of the ATF4-CHOP Branch of the Unfolded Protein Response by Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

TAK-243: A Technical Guide to its Role in Inducing Proteotoxic Stress

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TAK-243 (also known as MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1][2] As the primary E1 enzyme, UBA1 initiates the ubiquitination cascade, a critical cellular process for maintaining protein homeostasis.[3][4] By forming a covalent adduct with ubiquitin, this compound blocks the activation and transfer of ubiquitin to E2 conjugating enzymes, leading to a global disruption of protein ubiquitination.[5][6] This inhibition triggers a cascade of cellular events, culminating in profound proteotoxic stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptotic cell death in cancer cells.[7][8][9] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing proteotoxic stress, and details the experimental methodologies used to characterize its effects.

Mechanism of Action: Inducing Proteotoxic Stress

This compound's primary mechanism of action is the irreversible inhibition of UBA1.[10] This is achieved through a unique mechanism of substrate-assisted inhibition, where this compound forms a stable covalent adduct with ubiquitin in the active site of the enzyme.[6] This event prevents the canonical transfer of ubiquitin to E2 enzymes, effectively shutting down the ubiquitin-proteasome system (UPS) at its apex.[4][5]

The immediate consequence of UBA1 inhibition is a rapid and widespread depletion of both mono- and poly-ubiquitinated proteins within the cell.[1][11] This abrogation of protein ubiquitination has several critical downstream effects that converge to create a state of severe proteotoxic stress:

-

Accumulation of Misfolded Proteins: The UPS is the primary mechanism for the clearance of misfolded and damaged proteins. Inhibition of this pathway leads to the accumulation of these proteins, particularly within the endoplasmic reticulum (ER).[2]

-

Stabilization of Short-Lived Proteins: Many key regulatory proteins, including oncoproteins like c-MYC and survival proteins like MCL-1, are short-lived and targeted for degradation by the UPS. This compound treatment leads to their stabilization and accumulation, which can contribute to conflicting cellular signaling and stress.[5][8]

-

ER Stress and the Unfolded Protein Response (UPR): The buildup of unfolded proteins in the ER lumen triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR).[8][11] this compound has been shown to robustly activate all three major arms of the UPR.[8]

Signaling Pathways Activated by this compound

The induction of proteotoxic stress by this compound leads to the activation of specific signaling pathways, primarily the UPR and subsequent apoptotic pathways.

2.1.1 The Unfolded Protein Response (UPR) Pathway

The UPR is a cellular stress response aimed at restoring proteostasis. However, under conditions of prolonged or overwhelming stress as induced by this compound, the UPR switches from a pro-survival to a pro-apoptotic signal. The three key branches of the UPR activated by this compound are:

-

PERK Pathway: Phosphorylation of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in apoptosis, such as CHOP (C/EBP homologous protein).[8][12]

-

IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1s is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and apoptosis.[8][12]

-

ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is translocated to the Golgi apparatus, where it is cleaved to become an active transcription factor, upregulating genes such as the ER chaperone BiP/GRP78.[8]

2.1.2 Apoptotic Pathway

Prolonged ER stress induced by this compound ultimately triggers apoptosis through several mechanisms, including the upregulation of the pro-apoptotic protein CHOP and the activation of caspases. A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[13][14]

Quantitative Data

This compound demonstrates potent anti-proliferative and cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | Parameter | Value (nM) | Reference(s) |

| SCLC Lines | |||||

| NCI-H1184 | Small Cell Lung Cancer | 72 hours | EC50 | 10.2 | [10][15] |

| Median (26 lines) | Small Cell Lung Cancer | 72 hours | EC50 | 15.8 | [10][15] |

| NCI-H196 | Small Cell Lung Cancer | 72 hours | EC50 | 367.3 | [10][15] |

| ACC Lines | |||||

| CU-ACC2 | Adrenocortical Carcinoma | 72 hours | IC50 | 43.1 | [14][16] |

| CU-ACC1 | Adrenocortical Carcinoma | 72 hours | IC50 | 89.5 | [14][16] |

| NCI-H295R | Adrenocortical Carcinoma | 72 hours | IC50 | 524.8 | [14][16] |

| SW-13 | Adrenocortical Carcinoma | 72 hours | IC50 | 88.2 | [14][16] |

| Myeloma Lines | |||||

| MM1.S | Multiple Myeloma | 24 hours | IC50 | ~25 - 50 | [8] |

| U266 | Multiple Myeloma | 24 hours | IC50 | ~100 - 200 | [8] |

| RPMI-8226 | Multiple Myeloma | 72 hours | IC50 | >1000 (alone) | [17] |

| KMS11 | Multiple Myeloma | 72 hours | IC50 | ~500 (alone) | [17] |

| Other | |||||

| HCT-116 | Colorectal Carcinoma | - | - | - | [5] |

| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | - | - | - | [5] |

Note: IC50/EC50 values can vary based on experimental conditions such as assay duration and specific methodology.

Table 2: Selectivity of this compound for E1 Enzymes

| Enzyme Target | Parameter | Value (nM) |

| UAE (UBA1) | IC50 | 1 |

| UBA6 (Fat10-activating enzyme) | IC50 | 7 |

| NAE (NEDD8-activating enzyme) | IC50 | 28 |

| SAE (SUMO-activating enzyme) | IC50 | 850 |

| UBA7 (ISG15-activating enzyme) | IC50 | 5,300 |

| ATG7 (Autophagy-activating enzyme) | IC50 | >10,000 |

Data sourced from Selleck Chemicals product information.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.

Protocol:

-

Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate plates for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent.[18]

-

Assay Procedure:

-

Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[18]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[19]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18][19]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: After subtracting background luminescence, normalize the data to the vehicle control wells. Plot the results as percent viability versus log[this compound concentration] and determine IC50/EC50 values using non-linear regression analysis (e.g., in GraphPad Prism).[14]

Western Blot Analysis

Western blotting is used to detect changes in the levels of specific proteins involved in ubiquitination, the UPR, and apoptosis following this compound treatment.

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and treat with desired concentrations of this compound for specified time points (e.g., 2, 4, 24 hours).[1]

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer [150 mmol/L NaCl, 50 mmol/L Tris-HCl (pH 7.5), 1 mmol/L EDTA, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate] supplemented with protease and phosphatase inhibitor cocktails.[1]

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by size on a Tris-Glycine polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-Ubiquitin, anti-p-PERK, anti-CHOP, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).[11]

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Wash cells twice with cold PBS by centrifugation (~500 x g for 5 minutes).[20]

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[21]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) according to the manufacturer's recommendation.[22]

-

Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.[22][23]

-

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[21]

-

Analyze the samples by flow cytometry within one hour.

-

Cells are categorized as:

-

Viable: Annexin V-negative and PI-negative

-

Early Apoptotic: Annexin V-positive and PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive and PI-positive

-

-

Conclusion

This compound represents a novel therapeutic strategy that targets a fundamental cellular process essential for cancer cell survival. By inhibiting UBA1, this compound effectively disrupts the ubiquitin-proteasome system, leading to an overwhelming accumulation of misfolded proteins and a state of severe proteotoxic stress.[1] This, in turn, activates the Unfolded Protein Response, which, when sustained, shifts from a pro-survival to a potent pro-apoptotic signal, ultimately leading to cancer cell death.[11] The extensive preclinical data, supported by the robust methodologies detailed in this guide, provide a strong rationale for the continued clinical investigation of this compound as a monotherapy and in combination with other agents for the treatment of various malignancies.[9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. UBA1: At the Crossroads of Ubiquitin Homeostasis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteotoxic stress and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. oncotarget.com [oncotarget.com]

- 7. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. OUH - Protocols [ous-research.no]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kumc.edu [kumc.edu]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. ucl.ac.uk [ucl.ac.uk]

TAK-243 and the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-243, a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), represents a novel therapeutic strategy for targeting cancers dependent on a functional ubiquitin-proteasome system (UPS). By forming a substrate-assisted, irreversible covalent adduct with ubiquitin in the active site of UBA1, this compound effectively blocks the initial and critical step of the ubiquitination cascade. This disruption of ubiquitin signaling leads to a cascade of cellular events, including the accumulation of ubiquitinated proteins, induction of proteotoxic stress through the unfolded protein response (UPR), cell cycle arrest, impairment of the DNA damage response (DDR), and ultimately, apoptotic cell death in malignant cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of its preclinical activity across various cancer models, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of UBA1

The ubiquitination process is a fundamental post-translational modification controlling protein homeostasis and a multitude of cellular signaling pathways. This process is initiated by the E1 activating enzyme, UBA1, which activates ubiquitin in an ATP-dependent manner. This compound is a mechanism-based inhibitor that mimics adenosine monophosphate (AMP) and forms a stable this compound-ubiquitin adduct, which then non-covalently binds to the adenylation site of UBA1.[1][2] This prevents the subsequent transfer of ubiquitin to E2 conjugating enzymes, thereby halting the entire ubiquitination cascade.[3]

The primary consequence of UBA1 inhibition by this compound is a rapid and global decrease in both mono- and poly-ubiquitinated proteins.[4][5] This leads to the accumulation of misfolded and short-lived regulatory proteins that are normally targeted for degradation by the proteasome. The resulting cellular state is characterized by significant proteotoxic stress.

dot

Figure 1: Mechanism of UBA1 inhibition by this compound.

Cellular Consequences of UBA1 Inhibition

The abrogation of protein ubiquitination by this compound triggers several downstream cellular stress pathways, culminating in apoptosis.

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins due to impaired degradation activates the UPR, an endoplasmic reticulum (ER) stress response.[6][7] This is evidenced by the increased expression and phosphorylation of key UPR markers such as GRP78 (BiP), PERK, eIF-2α, ATF4, and CHOP.[6][8]

-

Impairment of DNA Damage Repair (DDR): Monoubiquitination of histones and other factors is crucial for the recruitment of DNA repair machinery to sites of DNA damage. This compound treatment has been shown to impair the formation of 53BP1 foci at DNA double-strand breaks and leads to the accumulation of γH2AX, a marker of DNA damage.[4][9] This suggests a synergistic potential with DNA-damaging agents.

-

Cell Cycle Arrest: The disruption of the degradation of key cell cycle regulatory proteins, such as cyclins, leads to cell cycle arrest, primarily at the G2/M and S phases.[1][10]

-

Apoptosis: The culmination of proteotoxic stress, UPR activation, and impaired cellular signaling pathways leads to the induction of apoptosis.[6][11] This is characterized by the cleavage of caspase-3 and PARP.[8]

dot

Figure 2: Downstream cellular effects of this compound.

Quantitative Data on this compound Activity

The following tables summarize the in vitro cytotoxic activity of this compound across a range of cancer cell lines.

Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (nM) at 48h | Reference |

| OCI-AML2 | 15-40 | [4] |

| TEX | 15-40 | [4] |

| U937 | 15-40 | [4] |

| NB4 | 15-40 | [4] |

| Primary AML Samples (18/21) | <75 | [4] |

Table 2: EC50 Values of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | EC50 (nM) at 72h | Reference |

| NCI-H1184 (most sensitive) | 10 | [12] |

| NCI-H196 (most resistant) | 367 | [12] |

| Median | 15.8 | [12] |

Table 3: IC50 Values of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (nM) | Reference |

| U266 | 250 | [6] |

| RPMI 8226 | >1000 | [6] |

| Primary MM Samples (8 unique) | 50-200 (at 72h) | [6] |

Table 4: Effect of ABCB1 Overexpression on this compound IC50 Values

| Cell Line Pair | Parental IC50 (µM) | ABCB1-Overexpressing IC50 (µM) | Fold Resistance | Reference |

| KB-3-1 vs. KB-C2 | 0.163 | 6.096 | 37.45 | [13] |

| SW620 vs. SW620/Ad300 | 0.070 | 1.991 | 28.46 | [13] |

| HEK293/pcDNA3.1 vs. HEK293/ABCB1 | 0.042 | 0.441 | 10.62 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Plating: Plate 300 cells per well in a 384-well white plate.

-

Incubation: Incubate for 24 hours to allow for cell adherence.

-

Drug Treatment: Add this compound at various concentrations.

-

Incubation: Incubate for 72 hours.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent according to the manufacturer's instructions (Promega). Measure luminescence using a microplate reader.

-

Data Analysis: Plot cell viability against drug concentration to determine IC50 or EC50 values using appropriate software (e.g., GraphPad Prism).[11]

Western Blotting for Ubiquitination and UPR Markers

This technique is used to detect specific proteins in a sample and assess their expression levels and post-translational modifications.

-

Cell Treatment: Treat cells with this compound (e.g., 500 nM) for specified time points (e.g., 2, 4, 8 hours).[11]

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., polyubiquitin, free ubiquitin, GRP78, ATF4, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][11]

dot

Figure 3: A typical Western Blotting workflow.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy and tolerability of this compound in a physiological setting.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma).

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., SCLC patient-derived xenograft cells) into the flank of the mice.[12]

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer this compound (e.g., 20 mg/kg, intravenously, twice weekly) or vehicle control.[4][12]

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, sacrifice the mice and excise tumors for further analysis (e.g., immunohistochemistry for UPR markers).[10]

-

Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA) to compare tumor growth between treatment groups.[11]

Mechanisms of Resistance

Understanding potential resistance mechanisms is critical for the clinical development of this compound.

-

Drug Efflux: The multidrug resistance protein 1 (MDR1 or ABCB1) has been identified as a drug efflux pump for this compound. Overexpression of ABCB1 can lead to significantly increased resistance to this compound.[11][13]

-

UBA1 Mutations: Acquired resistance to this compound in AML cell lines has been associated with missense mutations in the adenylation domain of UBA1 (e.g., Y583C and A580S), which are predicted to interfere with this compound binding.[4][9]

Conclusion

This compound is a potent and selective inhibitor of UBA1 that effectively disrupts the ubiquitin-proteasome system, leading to proteotoxic stress and apoptosis in cancer cells. Its robust preclinical activity, both as a monotherapy and in combination with other agents, highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of targeting the ubiquitin-activating enzyme in oncology.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]

Subasumstat: A First-in-Class UAE Inhibitor for Immuno-oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Subasumstat (TAK-981) is a pioneering, first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE), a critical component of the SUMOylation pathway. By selectively targeting and inhibiting SAE, subasumstat sets off a cascade of events that modulate the tumor microenvironment, transforming it from an immunosuppressive to an immunopermissive state. This mechanism of action is primarily driven by the induction of Type I interferon (IFN-I) signaling, a key pathway in orchestrating both innate and adaptive anti-tumor immunity. This technical guide provides a comprehensive overview of subasumstat, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used to elucidate its activity. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Subasumstat and the SUMOylation Pathway